3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method includes the use of thiourea and α-haloketones as starting materials, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and amino group positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C7H12N2OS |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5(4-8)6(10)7-9-2-3-11-7/h2-3,5-6,10H,4,8H2,1H3 |
InChI Key |
XAARGHOAXAYCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=NC=CS1)O |
Origin of Product |
United States |
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